![molecular formula C13H13N3O3 B7581066 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)
1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid, also known as IPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPCA-1 belongs to the class of cyclopropane-containing amino acids and is a potent inhibitor of the enzyme phospholipase C (PLC).
科学的研究の応用
1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of PLC, which is involved in the signaling pathways that promote cell growth and survival. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid involves the inhibition of the enzyme phospholipase C (PLC), which is involved in the signaling pathways that regulate cell growth, proliferation, and survival. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate downstream signaling pathways that promote cell growth and survival. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid inhibits the activity of PLC by binding to its catalytic domain and blocking its enzymatic activity.
Biochemical and Physiological Effects:
1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid also has anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid is its potent inhibitory activity against PLC, which makes it a valuable tool for studying the role of PLC in various cellular processes. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid is its relatively low solubility in aqueous solutions, which may affect its efficacy in certain experimental settings.
将来の方向性
There are several future directions for the research on 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid. One area of research is the development of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid as a potential therapeutic agent for cancer, inflammation, and neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid. Furthermore, future studies could focus on the optimization of the synthesis method of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid to improve its solubility and efficacy in experimental settings. Finally, the development of novel derivatives of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid could lead to the discovery of more potent and selective inhibitors of PLC with potential therapeutic applications.
合成法
The synthesis of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid involves a multi-step process that includes the reaction of imidazo[1,2-a]pyridine-2-carboxylic acid with ethyl chloroformate, followed by the reaction with cyclopropane-1,1-dicarboxylic acid. The resulting compound is then treated with ammonia and acetic anhydride to obtain 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid.
特性
IUPAC Name |
1-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-11(15-13(4-5-13)12(18)19)7-9-8-16-6-2-1-3-10(16)14-9/h1-3,6,8H,4-5,7H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEUMUYMZGIBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

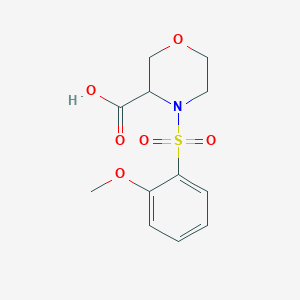
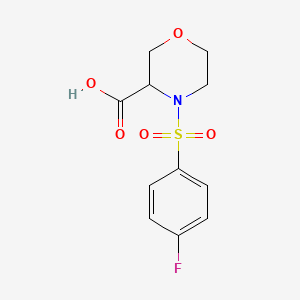
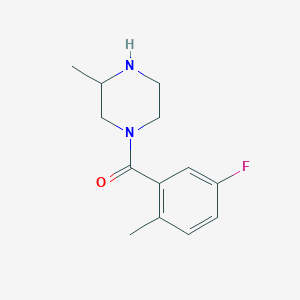
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
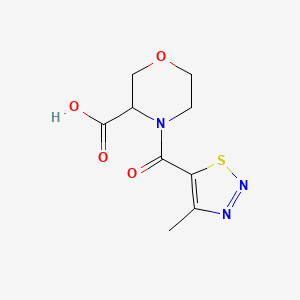

![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
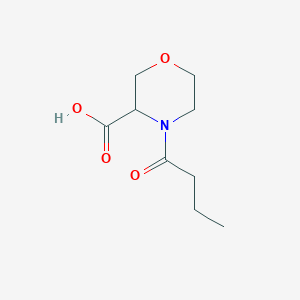
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
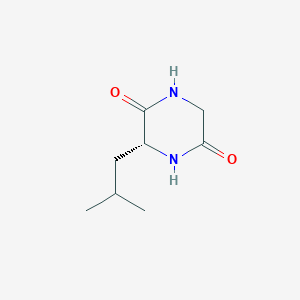
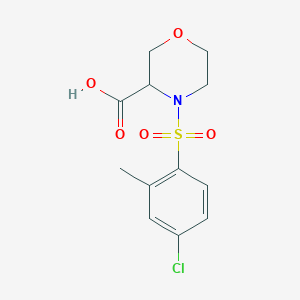

![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)